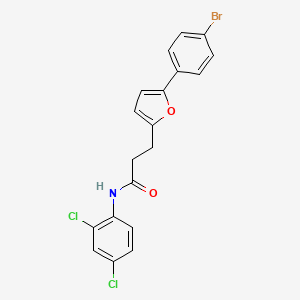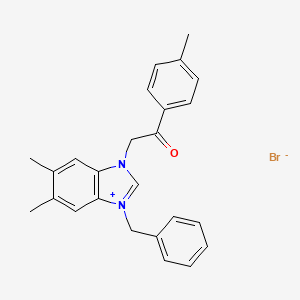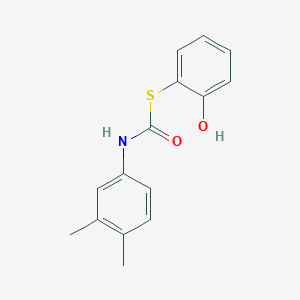
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the furan derivative and the dichlorophenylamine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can result in various substituted derivatives.
科学的研究の応用
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(5-(4-Bromophenyl)-2-thienyl)-N-(2,4-dichlorophenyl)propanamide: Similar structure but with a thiophene ring instead of furan.
Uniqueness
The uniqueness of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
853330-91-3 |
|---|---|
分子式 |
C19H14BrCl2NO2 |
分子量 |
439.1 g/mol |
IUPAC名 |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C19H14BrCl2NO2/c20-13-3-1-12(2-4-13)18-9-6-15(25-18)7-10-19(24)23-17-8-5-14(21)11-16(17)22/h1-6,8-9,11H,7,10H2,(H,23,24) |
InChIキー |
RICWJUDMIUIABV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)





